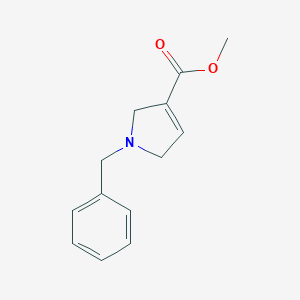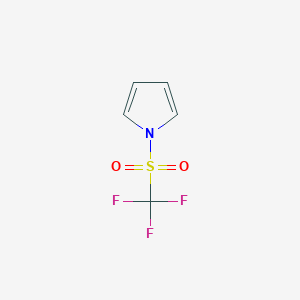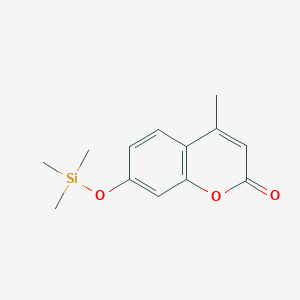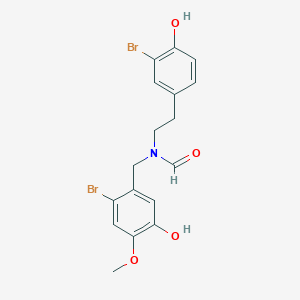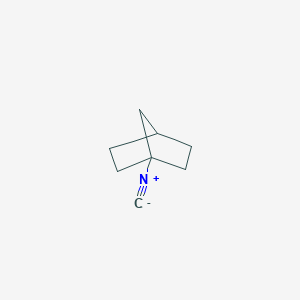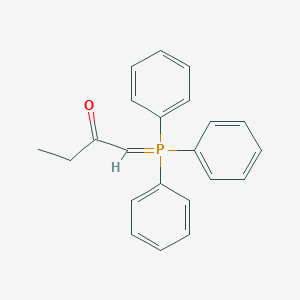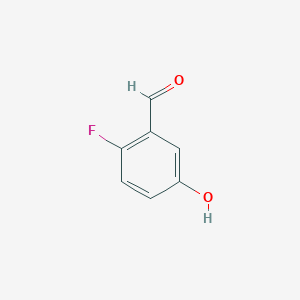
2-Fluoro-5-hydroxybenzaldehyde
Vue d'ensemble
Description
2-Fluoro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO2 . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of 2-Fluoro-5-hydroxybenzaldehyde involves complex chemical reactions. For instance, it can be synthesized through the reaction of 2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl3·6H2O under room temperature conditions .Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-hydroxybenzaldehyde is characterized by the presence of a fluorine atom and a hydroxyl group attached to a benzaldehyde core . The exact mass of the molecule is 140.02735756 g/mol .Chemical Reactions Analysis
The chemical reactions involving 2-Fluoro-5-hydroxybenzaldehyde are complex and can vary depending on the conditions and the reactants involved .Physical And Chemical Properties Analysis
2-Fluoro-5-hydroxybenzaldehyde has a molecular weight of 140.11 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 37.3 Ų . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
- Application: 2-Fluoro-5-methoxybenzaldehyde, a similar compound, can be used in the synthesis of 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin .
- Results: The synthesis results in a porphyrin compound, which has various applications in fields like photodynamic therapy and material science .
Synthesis of Porphyrin Compounds
Synthesis of Salen/Salalen Ligands
- Application: 2-Fluoro-5-methoxybenzaldehyde, a similar compound, can be used in the synthesis of 5,10,15,20-tetrakis(2-fluoro-5-methoxyphenyl)porphyrin .
- Results: The synthesis results in a porphyrin compound, which has various applications in fields like photodynamic therapy and material science .
Synthesis of Porphyrin Compounds
Synthesis of Salen/Salalen Ligands
Safety And Hazards
2-Fluoro-5-hydroxybenzaldehyde is classified as harmful if swallowed or inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-fluoro-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNILBNSNKISKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343079 | |
| Record name | 2-Fluoro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-hydroxybenzaldehyde | |
CAS RN |
103438-84-2 | |
| Record name | 2-Fluoro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


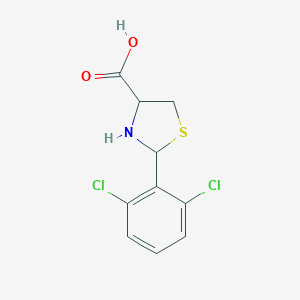
![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
